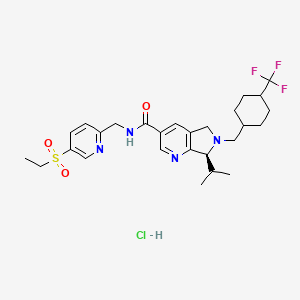
Vimirogant hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vimirogant hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
Vimirogant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacokinetic properties .
科学的研究の応用
Vimirogant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RORγt in various chemical pathways.
Biology: Employed in research to understand the differentiation and function of Th17 cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
作用機序
Vimirogant hydrochloride exerts its effects by selectively inhibiting RORγt, a transcription factor that plays a crucial role in the differentiation of Th17 cells and the production of IL-17A. By binding to RORγt, this compound prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines and alleviating symptoms of autoimmune diseases .
類似化合物との比較
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness of Vimirogant Hydrochloride
This compound stands out due to its high selectivity for RORγt over other isoforms such as RORα and RORβ. This selectivity translates to a more targeted inhibition of Th17 cell differentiation and IL-17A secretion, making it a promising candidate for the treatment of autoimmune disorders with potentially fewer off-target effects .
特性
分子式 |
C27H36ClF3N4O3S |
|---|---|
分子量 |
589.1 g/mol |
IUPAC名 |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |
InChIキー |
PFQTWYNNVGWMBS-RZTWMHBNSA-N |
異性体SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
正規SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)


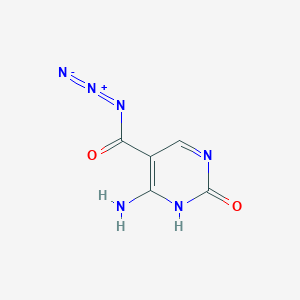

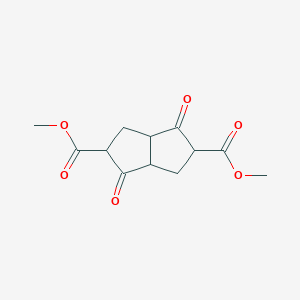
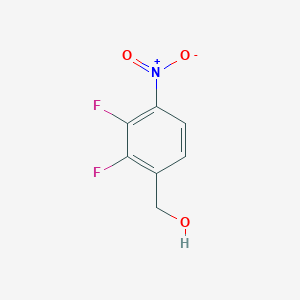

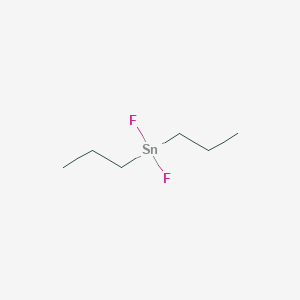
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
